molecular formula C19H20N2O4 B2716381 2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922130-85-6

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2716381
CAS No.: 922130-85-6
M. Wt: 340.379
InChI Key: OLDWBYWNGIPQTL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates two key pharmacophores: a 1-methyl-3,4-dihydroquinolin-2(1H)-one moiety and a phenoxyacetamide linker. The tetrahydroquinolin-2-one scaffold is a recognized privileged structure in medicinal chemistry, featured in compounds investigated as allosteric modulators for neurological targets such as the M4 muscarinic acetylcholine receptor . Furthermore, related dihydroquinoline structures have been explored as inhibitors of enzymes like human aldosterone synthase (CYP11B2), highlighting the therapeutic potential of this core structure in cardiovascular and metabolic research . The integration of a substituted phenoxyacetamide group is a common strategy in drug design to influence the compound's physicochemical properties and binding affinity. Amide-functionalized heterocyclic compounds often exhibit defined solid-state structures stabilized by hydrogen bonding, which can be a critical factor in material science and crystallography studies . This product is intended for research and development purposes in pharmaceutical chemistry and related life science fields. It is supplied as a high-purity compound for use in assay development, screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-17-8-7-14(10-13(17)6-9-19(21)23)20-18(22)12-25-16-5-3-4-15(11-16)24-2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDWBYWNGIPQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure features a methoxyphenoxy group and a tetrahydroquinolinone moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 340.4 g/mol
  • CAS Number : 922130-85-6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The methoxyphenoxy group may enhance binding affinity to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with target sites.

Antiviral Activity

Recent studies have investigated the antiviral properties of related tetrahydroquinolinone derivatives against strains of human coronaviruses. For instance, compounds structurally similar to this compound were evaluated for their ability to inhibit viral replication:

CompoundStrainCC50_{50} (µM)Inhibition Effect (Δlg)
Avir-1229E7292.0
Avir-6OC-43>10002.5
Avir-7229ENot specifiedSignificant
Avir-8OC-43Not specifiedSignificant

These findings suggest that derivatives with similar structural features may exhibit promising antiviral activity by inhibiting viral replication effectively .

Anticancer Activity

The compound's potential anticancer properties have also been explored. Research indicates that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines by modulating cellular signaling pathways. For example:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Inhibition of proliferation
A549 (Lung)25Cell cycle arrest

The observed effects are attributed to the compound's ability to interact with key regulatory proteins involved in cell survival and proliferation .

Case Studies

Case Study 1 : A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications to the methoxy group significantly affected their cytotoxicity against various cancer cell lines. The presence of the methoxyphenoxy group in the structure was linked to enhanced activity compared to compounds lacking this substituent.

Case Study 2 : In a comparative analysis of antiviral activity against human coronaviruses, several derivatives were tested for their efficacy. The results indicated that specific substitutions at the phenyl ring could lead to improved inhibition rates against viral replication.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

The position and nature of substituents on the phenoxy group significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Phenoxy Substituent Molecular Formula Molecular Weight Evidence Source
2-(4-Methoxyphenoxy)-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)acetamide 4-OCH₃ C₁₉H₂₀N₂O₄ 340.38
N-(1-Methyl-2-oxo-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide (BI98073) 4-CH₃ C₁₉H₂₀N₂O₃ 324.37
N-(1-Acetyl-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (BG15823) 3-OCH₃ C₂₀H₂₂N₂O₄ 354.40
Target Compound: 2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)acetamide 3-OCH₃ C₁₉H₂₀N₂O₄ 340.38 -
  • Positional Isomerism: The 3-methoxy vs. 4-methoxy substitution (target vs.
  • Methyl vs. Methoxy : BI98073 (4-CH₃, ) lacks the electron-donating methoxy group, which could reduce polarity and hydrogen-bonding capacity compared to the target compound.

Core Heterocycle Modifications

Variations in the tetrahydroquinolinone core or acetamide linkage include:

Compound Name Core Structure Modification Molecular Formula Key Feature Evidence Source
2-Chloro-N-[(2-oxo-tetrahydroquinolin-6-yl)methyl]acetamide Chloro substituent; methylene linker C₁₂H₁₃ClN₂O₂ Electrophilic chloro group
Baxdrostat [(R)-N-(4-(1-Methyl-2-oxo-tetrahydroquinolin-6-yl)-tetrahydroisoquinolin-8-yl)propionamide] Fused tetrahydroisoquinolin system C₂₂H₂₅N₃O₂ Complex polycyclic structure
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives Quinoxaline core Varies Planar aromatic system
  • Polycyclic Systems: Baxdrostat () incorporates an additional tetrahydroisoquinolin moiety, expanding its interaction profile with enzymes like aldosterone synthase.

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